molecular formula C26H24FN5O2S B11380091 N-(2,3-dimethylphenyl)-6-(4-fluorophenyl)-3-(phenoxymethyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

N-(2,3-dimethylphenyl)-6-(4-fluorophenyl)-3-(phenoxymethyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

Cat. No.: B11380091
M. Wt: 489.6 g/mol
InChI Key: AOHZGLJMIBIOBY-UHFFFAOYSA-N
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Description

N-(2,3-DIMETHYLPHENYL)-6-(4-FLUOROPHENYL)-3-(PHENOXYMETHYL)-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE is a complex organic compound that belongs to the class of triazolothiadiazines

Properties

Molecular Formula

C26H24FN5O2S

Molecular Weight

489.6 g/mol

IUPAC Name

N-(2,3-dimethylphenyl)-6-(4-fluorophenyl)-3-(phenoxymethyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

InChI

InChI=1S/C26H24FN5O2S/c1-16-7-6-10-21(17(16)2)28-25(33)24-23(18-11-13-19(27)14-12-18)31-32-22(29-30-26(32)35-24)15-34-20-8-4-3-5-9-20/h3-14,23-24,31H,15H2,1-2H3,(H,28,33)

InChI Key

AOHZGLJMIBIOBY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C2C(NN3C(=NN=C3S2)COC4=CC=CC=C4)C5=CC=C(C=C5)F)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-DIMETHYLPHENYL)-6-(4-FLUOROPHENYL)-3-(PHENOXYMETHYL)-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE typically involves multi-step organic reactions. The starting materials often include substituted phenyl hydrazines, phenyl isothiocyanates, and other aromatic compounds. The reaction conditions may involve:

    Solvents: Common solvents like ethanol, methanol, or dimethyl sulfoxide (DMSO).

    Catalysts: Acid or base catalysts to facilitate the reaction.

    Temperature: Reactions may be carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of such compounds may involve:

    Batch Processing: Small-scale production using batch reactors.

    Continuous Flow Processing: Large-scale production using continuous flow reactors for better efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-DIMETHYLPHENYL)-6-(4-FLUOROPHENYL)-3-(PHENOXYMETHYL)-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form oxidized derivatives.

    Reduction: Reaction with reducing agents to form reduced derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions may introduce various functional groups like halogens or alkyl groups.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(2,3-DIMETHYLPHENYL)-6-(4-FLUOROPHENYL)-3-(PHENOXYMETHYL)-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, or proteins that the compound binds to.

    Pathways Involved: Signal transduction pathways, metabolic pathways, or gene expression pathways affected by the compound.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3-DIMETHYLPHENYL)-6-(4-CHLOROPHENYL)-3-(PHENOXYMETHYL)-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE
  • N-(2,3-DIMETHYLPHENYL)-6-(4-BROMOPHENYL)-3-(PHENOXYMETHYL)-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE

Uniqueness

N-(2,3-DIMETHYLPHENYL)-6-(4-FLUOROPHENYL)-3-(PHENOXYMETHYL)-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE is unique due to the presence of the fluorophenyl group, which may impart distinct chemical and biological properties compared to its chloro or bromo analogs.

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